molecular formula C13H12N4OS B15360490 3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine

3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15360490
M. Wt: 272.33 g/mol
InChI Key: QRVJOIPFJKWUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound characterized by its unique structure, which includes an ethoxy group attached to an isoquinoline ring, and a thiadiazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of o-aminobenzonitriles with α-haloketones under acidic conditions. The ethoxy group can be introduced through an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help optimize reaction conditions and minimize waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule, with applications in studying biological pathways and developing new therapeutic agents.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share the isoquinoline core but differ in their substituents and functional groups.

  • Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents.

Uniqueness: 3-(1-Ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of the ethoxy group, isoquinoline ring, and thiadiazole ring with an amine group. This combination imparts distinct chemical and biological properties that set it apart from other similar compounds.

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Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

3-(1-ethoxyisoquinolin-3-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H12N4OS/c1-2-18-12-9-6-4-3-5-8(9)7-10(15-12)11-16-13(14)19-17-11/h3-7H,2H2,1H3,(H2,14,16,17)

InChI Key

QRVJOIPFJKWUIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC2=CC=CC=C21)C3=NSC(=N3)N

Origin of Product

United States

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